molecular formula C13H12ClN3O3S B6023675 [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B6023675
M. Wt: 325.77 g/mol
InChI Key: VYKAUZXSJNDTEF-FRKPEAEDSA-N
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Description

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with maleic anhydride under acidic conditions to yield the final product . The reaction conditions often include the use of glacial acetic acid as a catalyst and heating to facilitate the formation of the thiazolidinone ring .

Chemical Reactions Analysis

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with various molecular targets. It is known to inhibit bacterial enzymes, such as MurB protein in Staphylococcus aureus, by docking into their active sites . This inhibition disrupts essential bacterial processes, leading to antimicrobial effects. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Comparison with Similar Compounds

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be compared with other thiazolidinone derivatives, such as:

Properties

IUPAC Name

2-[(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKAUZXSJNDTEF-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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